

Pharmacology of M4 mAChR positive allosteric modulators

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An In-depth Technical Guide on the Pharmacology of M4 mAChR Positive Allosteric Modulators

Introduction

The M4 muscarinic acetylcholine receptor (mAChR), a G protein-coupled receptor (GPCR), is a pivotal therapeutic target for neuropsychiatric disorders, most notably schizophrenia.[1][2] Predominantly expressed in brain regions critical for cognition and motor control, such as the striatum and cortex, the M4 receptor plays a crucial role in modulating dopaminergic neurotransmission.[3][4] Activation of M4 receptors, which are coupled to Gai/o proteins, leads to an inhibitory effect on neuronal activity, including the attenuation of dopamine release.[5][6] This mechanism is of particular interest for treating the positive symptoms of schizophrenia, which are linked to hyperdopaminergic states.[3][5]

Historically, the development of selective M4 agonists has been impeded by the high structural conservation of the orthosteric binding site across all five muscarinic receptor subtypes (M1-M5).[3][4] This lack of selectivity often results in adverse peripheral side effects mediated by M2 and M3 receptors.[4] The advent of positive allosteric modulators (PAMs) represents a paradigm shift in targeting M4 receptors. PAMs bind to a topographically distinct allosteric site, inducing a conformational change that enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[5][7] This approach offers superior subtype selectivity, preserving the temporal and spatial dynamics of endogenous neurotransmission and minimizing off-target effects.[3][5] This guide provides a comprehensive technical overview of the pharmacology of M4 mAChR PAMs, intended for researchers, scientists, and drug development professionals.

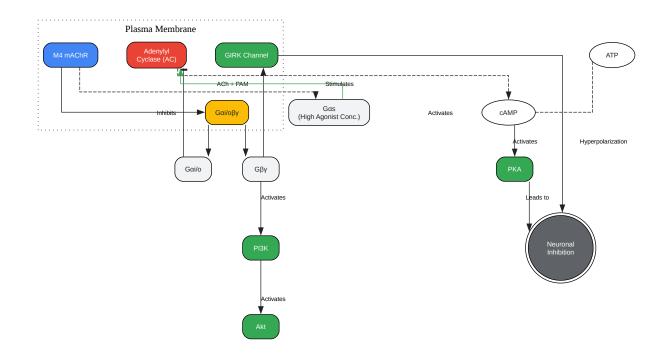


M4 mAChR Signaling Pathways

The activation of the M4 mAChR initiates a cascade of intracellular signaling events primarily mediated by its coupling to the Gαi/o family of G proteins.[3][5]

- Canonical Gαi/o Pathway: Upon agonist binding, the M4 receptor activates Gαi/o proteins. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] This decrease in cAMP subsequently reduces the activity of protein kinase A (PKA).[8]
- Gβy Subunit-Mediated Pathways: The dissociated Gβy subunits can directly interact with and activate G protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and further inhibiting neuronal excitability.[9] Additionally, Gβy subunits can activate phosphoinositide 3-kinase (PI3K), which in turn activates protein kinase B (Akt), a pathway implicated in neuroprotection.[8]
- Alternative G-Protein Coupling: Under conditions of high agonist concentration, the M4 receptor has been shown to couple to Gαs proteins, leading to the stimulation of adenylyl cyclase and an increase in cAMP.[8][9] It can also couple to Gα15, linking its activation to increases in intracellular IP3 levels.[8]
- Receptor Regulation: Signaling is terminated through phosphorylation of the receptor by G
 protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin, which
 promotes receptor internalization via clathrin-coated pits or caveolin-dependent
 mechanisms.[8]





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Core M4 mAChR signaling pathways.

Pharmacology of Key M4 PAMs

A number of M4 PAMs have been developed as tool compounds and advanced into clinical trials. These compounds originate from diverse chemical scaffolds and exhibit distinct pharmacological profiles.



| Compoun d | Chemical Scaffold | Potency (EC50/pE C50) | Efficacy (% AChmax) | Cooperati vity (Fold- Shift) | Selectivit y | Clinical Stage |
|-----------------|----------------------|--|--------------------------------------|---|---|---------------------|
| VU015210 0 | Thienopyri dine | pEC50 = 6.59 (257 nM) (rat) [10] | 69% (rat) [10] | ~10x[11] | Highly selective vs M1, M2, M3, M5[11] | Preclinical[|
| VU046715 4 | Thienopyri dazine | pEC50 = 7.75 (17.7 nM) (rat); pEC50 = 6.20 (627 nM) (human) [10] | 68% (rat); 55% (human) [10] | >10x | Highly selective vs M1, M2, M3, M5[10] | Preclinical[13] |
| LY2033298 | Thienopyri dine | pKB = 5.65[13] | N/A | ~400x (with ACh) [13] | Highly selective for M4[13] [14] | Preclinical[|
| ML173 | Thienopyri dine | EC50 = 95 nM (human); EC50 = 2.4 µM (rat)[4] [15] | N/A | 60x (human); 44x (rat)[4] [15] | Highly selective vs M1, M2, M3, M5[4] | Preclinical[4] |
| Emraclidin e | N/A | N/A | N/A | N/A | Highly selective for M4[3] | Phase 1b[3] |
| NMRA-266 | N/A | N/A | N/A | N/A | Highly selective for M4[3] | IND Cleared[3] |



| NMRA-861 | N/A | High potency[16] | N/A | N/A | Highly selective for M4[16] | Phase 1[16] |
|----------|-----|------------------|-----|-----|-----------------------------|----------------|
|----------|-----|------------------|-----|-----|-----------------------------|----------------|

Experimental Protocols

The characterization of M4 PAMs involves a suite of standardized in vitro and in vivo assays to determine their potency, efficacy, selectivity, and therapeutic potential.

In Vitro Assay: Calcium Mobilization

This functional assay is commonly used to quantify the potency and efficacy of M4 PAMs. Since the M4 receptor canonically couples to $G\alpha i/o$, it does not directly mobilize intracellular calcium. To overcome this, cells (typically Chinese Hamster Ovary, CHO) are engineered to coexpress the M4 receptor with a promiscuous or chimeric G-protein, such as $G\alpha qi5$, which links receptor activation to the phospholipase C pathway and subsequent calcium release.[17]

Detailed Methodology:

- Cell Culture: CHO cells stably co-expressing the human or rat M4 receptor and Gαqi5 are cultured to confluence in appropriate media.
- Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown overnight.
- Dye Loading: The growth medium is removed, and cells are incubated with a calciumsensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for approximately 1 hour at 37°C.
- Compound Addition: Using an automated liquid handler (e.g., FLIPR), test compounds (PAMs) are added at various concentrations.
- Agonist Stimulation: After a brief pre-incubation with the PAM, a fixed, sub-maximal (EC20) concentration of acetylcholine is added to stimulate the receptor.
- Data Acquisition: Changes in intracellular calcium are measured as changes in fluorescence intensity over time.



 Data Analysis: Concentration-response curves are generated by plotting the fluorescence signal against the logarithm of the PAM concentration. The EC50 (potency) and Emax (efficacy, relative to the maximal ACh response) values are calculated using a non-linear regression model.[10][17]



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Workflow for the Calcium Mobilization Assay.

In Vitro Assay: Radioligand Binding

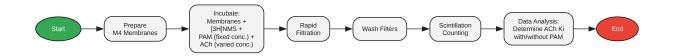
Binding assays are performed to determine if a PAM affects the binding affinity of the orthosteric agonist (ACh). This is typically done through an equilibrium competition binding assay using a radiolabeled antagonist.

Detailed Methodology:

- Membrane Preparation: Membranes are prepared from cells expressing the M4 receptor.
- Incubation: The membranes (e.g., 10 μ g/well) are incubated in an assay buffer.
- Assay Components: Each reaction well contains:
 - A low concentration of a high-affinity radiolabeled antagonist (e.g., 300 pM [3H]N-methylscopolamine, [3H]NMS).
 - A fixed concentration of the M4 PAM (or vehicle control).
 - A range of concentrations of unlabeled acetylcholine (ACh).
- Equilibration: The mixture is incubated for a set period (e.g., 3 hours) at room temperature with shaking to reach equilibrium.



- Nonspecific Binding: A parallel set of reactions containing a high concentration of a non-radiolabeled antagonist (e.g., 10 μM atropine) is used to determine nonspecific binding.
- Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.
- Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) of ACh in the absence and presence of the PAM. A leftward shift in the ACh competition curve in the presence of the PAM indicates positive cooperativity.[10][11]



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Workflow for Radioligand Binding Assay.

In Vivo Assay: Amphetamine-Induced Hyperlocomotion

This is a widely used rodent model to predict the antipsychotic efficacy of test compounds. Amphetamine induces a hyperdopaminergic state, leading to increased locomotor activity, which is analogous to the positive symptoms of schizophrenia.

Detailed Methodology:

- Animals: Male rats or mice are used for the study.
- Habituation: Animals are individually placed in open-field activity chambers and allowed to habituate for a period (e.g., 30-60 minutes).

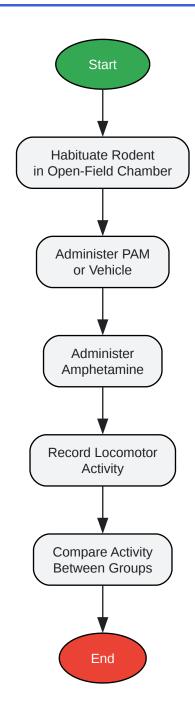
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- Pre-treatment: Animals are administered the test compound (M4 PAM) or vehicle (e.g., 10% Tween 80 in sterile water) via an appropriate route (e.g., intraperitoneal, subcutaneous).
- Psychostimulant Challenge: After a pre-treatment period (e.g., 30 minutes), animals are challenged with an injection of d-amphetamine (e.g., 0.1–1 mg/kg, SC).
- Activity Monitoring: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a subsequent period (e.g., 60-90 minutes).
- Data Analysis: The total locomotor activity is quantified and compared between treatment groups. A statistically significant reduction in amphetamine-induced hyperlocomotion by the M4 PAM, compared to the vehicle/amphetamine group, indicates antipsychotic-like efficacy.
 [3][10][11]





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Workflow for Amphetamine-Induced Hyperlocomotion Model.

Structure-Activity Relationships (SAR) and Development Challenges

The optimization of M4 PAMs from initial hits to clinical candidates involves extensive SAR studies and overcoming significant development hurdles.



Structure-Activity Relationships: For scaffolds like the thienopyridines (e.g., LY2033298), systematic modifications have been explored. SAR studies on this class revealed that substitutions on the aryl ring and modifications to the carboxamide moiety significantly impact potency and cooperativity.[18][19] For instance, moving a chloro substituent on the phenyl ring can result in a nine-fold loss of potency, while replacing it with other halogens can alter both size and electronic effects, fine-tuning the allosteric modulation.[11][18] These studies are crucial for elucidating the molecular determinants of allostery at the M4 receptor.[18]

Drug Development Challenges:

- Species Differences: A major challenge in M4 PAM development is the significant variation in potency and cooperativity observed between rodent and human receptors.[7] For example, VU0467154 is approximately 35 times more potent at the rat M4 receptor than the human counterpart, a factor that prevented its clinical translation.[10][20] Conversely, the ML173 series showed an order of magnitude greater potency at the human M4 receptor.[15] This necessitates careful pharmacological profiling across species.
- CNS Penetration: Achieving adequate brain exposure is critical for efficacy. Many promising compounds are subject to efflux by transporters at the blood-brain barrier, such as Pglycoprotein, limiting their central activity.[20]
- Optimizing DMPK Properties: Beyond potency, lead compounds must possess favorable drug metabolism and pharmacokinetic (DMPK) profiles, including metabolic stability in liver microsomes and suitable half-life for the desired dosing regimen.[4][17] Early M4 PAMs often suffered from poor metabolic stability, requiring significant medicinal chemistry efforts to improve these properties.[4]

Conclusion

Positive allosteric modulators of the M4 muscarinic receptor represent a highly promising and validated therapeutic strategy for schizophrenia.[1][3] By selectively enhancing the effects of endogenous acetylcholine, M4 PAMs can normalize the hyperdopaminergic state associated with psychosis without the side effects characteristic of direct dopamine receptor blockade or non-selective muscarinic agonists.[16] Preclinical studies have consistently shown that M4 PAMs produce robust antipsychotic-like effects in animal models.[3] The advancement of several M4 PAMs, such as Emraclidine and NMRA-861, into clinical trials underscores the



translational potential of this approach.[3][16] Continued research focusing on overcoming development challenges, particularly species selectivity and CNS bioavailability, will be critical to successfully bringing this novel class of antipsychotics to patients.

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